molecular formula C27H38N4O7 B612813 Acetyl tetrapeptide-11 CAS No. 928006-88-6

Acetyl tetrapeptide-11

Cat. No.: B612813
CAS No.: 928006-88-6
M. Wt: 530.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl tetrapeptide-11 is a synthetic peptide composed of the amino acids proline, proline, tyrosine, and leucine. It is primarily used in cosmetic formulations due to its anti-aging properties. This compound is known for its ability to improve skin elasticity and cohesion by stimulating the synthesis of key proteins such as Syndecan-1 and Collagen XVII .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl tetrapeptide-11 is synthesized through the acetylation of tetrapeptide-11. The process involves the reaction of acetic acid with tetrapeptide-11, resulting in the formation of this compound. The amino acid sequence of this peptide is proline-proline-tyrosine-leucine .

Industrial Production Methods: The industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. After the peptide chain is fully assembled, it is cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions: Acetyl tetrapeptide-11 primarily undergoes acetylation reactions.

Common Reagents and Conditions:

Major Products: The primary product of the acetylation reaction is this compound, which is used in various cosmetic formulations .

Scientific Research Applications

Acetyl tetrapeptide-11 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Acetyl tetrapeptide-11 exerts its effects by stimulating the synthesis of Syndecan-1 and Collagen XVII. These proteins play a crucial role in maintaining the structural integrity of the skin. Syndecan-1 is involved in cell proliferation and migration, while Collagen XVII is essential for the adhesion between the epidermis and the dermal-epidermal junction. By enhancing the production of these proteins, this compound improves skin elasticity and cohesion .

Comparison with Similar Compounds

    Acetyl tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.

    Palmitoyl tetrapeptide-7: Known for its anti-inflammatory properties.

    Palmitoyl oligopeptide: Enhances skin hydration and elasticity

Uniqueness: Acetyl tetrapeptide-11 is unique in its ability to specifically target and stimulate the synthesis of Syndecan-1 and Collagen XVII, which are critical for maintaining skin structure and cohesion. This targeted action makes it particularly effective in anti-aging formulations .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-acetylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O7/c1-16(2)14-21(27(37)38)29-24(34)20(15-18-8-10-19(33)11-9-18)28-25(35)22-6-4-13-31(22)26(36)23-7-5-12-30(23)17(3)32/h8-11,16,20-23,33H,4-7,12-15H2,1-3H3,(H,28,35)(H,29,34)(H,37,38)/t20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEQPUBSXXOUGC-MLCQCVOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928006-88-6
Record name Acetyl tetrapeptide-11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, 1-acetyl-L-prolyl-L-prolyl-L-tyrosyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL TETRAPEPTIDE-11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R3VC3BV8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.